2H-Imidazol-2-one, 1,3-dihydro-4,5-diphenyl-1-(phenylmethyl)-
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Overview
Description
2H-Imidazol-2-one, 1,3-dihydro-4,5-diphenyl-1-(phenylmethyl)- is a heterocyclic compound that belongs to the imidazole family. This compound is characterized by its unique structure, which includes a five-membered ring containing two nitrogen atoms and a carbonyl group. The presence of phenyl groups attached to the ring enhances its stability and reactivity, making it a valuable compound in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Imidazol-2-one, 1,3-dihydro-4,5-diphenyl-1-(phenylmethyl)- can be achieved through several methods. One common method involves the condensation of urea with carbonyl compounds containing functional groups. For instance, the interaction of potassium cyanate (KCNO) with alpha-aminoketone salts in aqueous media is an effective approach . Another method includes the Debus-Radziszewski synthesis, which involves the reaction of glyoxal, ammonia, and formaldehyde .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems allows for precise control over reaction parameters, leading to efficient production processes .
Chemical Reactions Analysis
Types of Reactions
2H-Imidazol-2-one, 1,3-dihydro-4,5-diphenyl-1-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in acidic or basic media.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents.
Substitution: Electrophilic reagents such as halogens, nitrating agents; reactions often require catalysts like Lewis acids.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the phenyl rings .
Scientific Research Applications
2H-Imidazol-2-one, 1,3-dihydro-4,5-diphenyl-1-(phenylmethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of 2H-Imidazol-2-one, 1,3-dihydro-4,5-diphenyl-1-(phenylmethyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. Additionally, it can interact with cellular receptors and signaling pathways, modulating various biological processes .
Comparison with Similar Compounds
Similar Compounds
1,3-Dihydro-4,5-diphenyl-2H-imidazol-2-one: Similar structure but lacks the phenylmethyl group.
1,3-Dihydro-2H-imidazol-2-one: Basic imidazole structure without phenyl groups.
2-Benzyl-2-imidazoline: Contains a benzyl group but differs in the ring structure
Uniqueness
The presence of both phenyl and phenylmethyl groups in 2H-Imidazol-2-one, 1,3-dihydro-4,5-diphenyl-1-(phenylmethyl)- enhances its stability and reactivity compared to similar compounds. This unique structure allows for a broader range of chemical reactions and applications, making it a valuable compound in various fields .
Properties
CAS No. |
61050-98-4 |
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Molecular Formula |
C22H18N2O |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
3-benzyl-4,5-diphenyl-1H-imidazol-2-one |
InChI |
InChI=1S/C22H18N2O/c25-22-23-20(18-12-6-2-7-13-18)21(19-14-8-3-9-15-19)24(22)16-17-10-4-1-5-11-17/h1-15H,16H2,(H,23,25) |
InChI Key |
JRYZOCNCPUNWCE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=C(NC2=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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